3-[5-({[(3-methoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(2-methoxyphenyl)methyl]propanamide
Description
The compound 3-[5-({[(3-methoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(2-methoxyphenyl)methyl]propanamide features a bicyclic imidazo[1,2-c]quinazolin core modified with:
- A sulfanyl group connected to a 3-methoxyphenyl carbamoyl moiety.
- A propanamide side chain terminating in a 2-methoxyphenylmethyl group.
This structure combines lipophilic (methoxy groups, aromatic rings) and polar (carbamoyl, sulfanyl, propanamide) elements, influencing its pharmacokinetic and pharmacodynamic profiles.
Properties
IUPAC Name |
3-[5-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-[(2-methoxyphenyl)methyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H29N5O5S/c1-39-21-10-7-9-20(16-21)32-27(37)18-41-30-34-23-12-5-4-11-22(23)28-33-24(29(38)35(28)30)14-15-26(36)31-17-19-8-3-6-13-25(19)40-2/h3-13,16,24H,14-15,17-18H2,1-2H3,(H,31,36)(H,32,37) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWKKKQYYJWQCFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CSC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CCC(=O)NCC5=CC=CC=C5OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H29N5O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
571.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-[5-({[(3-methoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(2-methoxyphenyl)methyl]propanamide is a novel derivative of imidazoquinazoline with potential biological activities. This article explores its biological activity, focusing on its antimicrobial and anticancer properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Imidazo[1,2-c]quinazoline core : This bicyclic structure is known for its diverse pharmacological activities.
- Methoxyphenyl substituents : These groups may enhance solubility and bioavailability.
- Sulfanyl and carbamoyl functionalities : These moieties are often associated with increased biological activity.
Antimicrobial Activity
Recent studies have demonstrated that quinazoline derivatives exhibit significant antimicrobial properties. For instance, compounds similar to the target compound have been evaluated against various bacterial strains:
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| 6c | 4.0 | Staphylococcus aureus |
| 6c | 8.0 | Escherichia coli |
| 7a | 16.0 | Klebsiella pneumoniae |
These findings suggest that modifications to the quinazoline structure can enhance antimicrobial efficacy, potentially making the target compound effective against resistant strains .
Anticancer Activity
The anticancer potential of similar imidazoquinazolines has been extensively studied. For example, certain derivatives have shown promising results in inhibiting growth in various cancer cell lines:
| Cell Line | IC50 (µM) | Reference Compound |
|---|---|---|
| NCI-H522 (Lung) | 0.34 | Erlotinib |
| OVCAR-3 (Ovarian) | 0.33 | Acarbose |
| MCF7 (Breast) | 0.52 | Reference A |
The target compound's structure suggests it may inhibit key pathways involved in cancer progression, particularly through interactions with tyrosine kinases .
Structure-Activity Relationship (SAR)
The SAR analysis indicates that:
- Substituents on the phenyl rings : The presence of methoxy groups significantly enhances inhibitory activity against various targets.
- Functional groups : The introduction of sulfanyl and carbamoyl groups has been shown to improve binding affinity to targets such as EGFR .
Case Studies
- In Vitro Studies : A study on similar compounds demonstrated that imidazoquinazolines could inhibit α-glucosidase with IC50 values significantly lower than acarbose, suggesting a potential application in diabetes management .
- Clinical Relevance : The structural modifications in the target compound may lead to reduced side effects compared to traditional therapies due to selective targeting of cancer cells while sparing normal cells .
Scientific Research Applications
Research indicates that compounds similar to 3-[5-({[(3-methoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(2-methoxyphenyl)methyl]propanamide exhibit significant biological activities:
- Anticancer Properties : Studies have shown that imidazoquinazoline derivatives possess anticancer activity against various cancer cell lines. For instance, derivatives have been tested for their efficacy against human cancer cell lines like HT-29 and TK-10, demonstrating moderate to high cytotoxic effects .
- Antimicrobial Activity : The compound's structural components suggest potential antimicrobial properties. Similar compounds have been evaluated for their effectiveness against bacterial strains and fungi, indicating a promising avenue for further exploration in antimicrobial therapy .
- Antiviral Activity : Recent research highlights the potential of N-heterocycles, including imidazoquinazolines, as antiviral agents. These compounds may inhibit viral replication and could be developed into treatments for viral infections .
Case Studies
Several studies have documented the synthesis and evaluation of similar compounds:
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
Table 1: Key Properties of the Target Compound and Analogs
*Estimated based on structural analogs.
Key Observations:
Advantages and Limitations
- Advantages: Dual methoxy groups improve metabolic stability and target affinity compared to non-methoxy analogs. Moderate logP enhances oral bioavailability relative to highly lipophilic analogs (e.g., ).
- Limitations :
- Steric hindrance from the 2-methoxyphenyl group may reduce binding to certain targets.
- Synthetic complexity could limit scalability compared to simpler sulfonamides () .
Q & A
Q. What are the recommended synthetic routes for this compound, considering its structural complexity?
A multi-step synthesis is typically required, starting with the preparation of the imidazo[1,2-c]quinazolin-3-one core. Key steps include:
- Thioether linkage formation : Reacting a carbamoylmethylsulfanyl intermediate with a halogenated quinazolinone derivative under basic conditions (e.g., K₂CO₃ in DMF) .
- Amide coupling : Use of HBTU/TEA-mediated coupling for introducing the 2-methoxyphenylmethyl group .
- Purification : Column chromatography followed by recrystallization to achieve >95% purity . Note: Reaction yields and solvent choices should be optimized via fractional factorial design to minimize side products .
Q. Which spectroscopic techniques are critical for confirming the compound’s structure?
A combination of:
- 1H/13C-NMR : To verify substituent positions (e.g., methoxy groups at 3- and 2-positions) and confirm stereochemistry .
- IR spectroscopy : Identify carbonyl (C=O, ~1700 cm⁻¹) and sulfanyl (S-H, ~2550 cm⁻¹) functional groups .
- High-resolution mass spectrometry (HRMS) : Validate molecular formula (e.g., C₃₂H₃₃N₅O₅S) .
Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?
Perform accelerated degradation studies :
- pH stability : Incubate the compound in buffers (pH 1–13) at 37°C for 24–72 hours, monitoring degradation via HPLC .
- Thermal stability : Use differential scanning calorimetry (DSC) to identify decomposition thresholds (>150°C typical for similar sulfanyl derivatives) .
Advanced Research Questions
Q. How can contradictions in biological activity data across studies be resolved?
- Orthogonal assays : Combine enzyme inhibition assays with cell-based viability tests to distinguish direct target effects from off-target interactions .
- Meta-analysis : Apply Bayesian statistical models to harmonize data from disparate studies, accounting for variables like solvent (DMSO vs. aqueous) and cell lines .
- Structural analogs : Compare activity profiles of derivatives (e.g., replacing methoxy groups with halogens) to identify structure-activity relationships (SARs) .
Q. What computational strategies optimize reaction conditions for scalable synthesis?
- COMSOL Multiphysics : Model reaction kinetics and heat transfer to identify optimal temperature/pressure conditions (e.g., 60–80°C for amide bond formation) .
- Machine learning (ML) : Train models on historical synthesis data (e.g., solvent polarity vs. yield) to predict ideal reagent ratios and reaction times .
Q. How can researchers validate the compound’s mechanism of action when conflicting biochemical data arise?
- Pull-down assays : Use biotinylated analogs to isolate binding partners, followed by LC-MS/MS for protein identification .
- Isothermal titration calorimetry (ITC) : Quantify binding affinity (Kd) to rule out non-specific interactions .
- Knockout models : CRISPR-Cas9 gene editing to silence putative targets and assess residual activity .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
